Sp3 Carbon Fraction Enhancement via 6,6-Dimethyl Quaternary Center
The target compound contains a 6,6‑dimethyl quaternary carbon that increases the fraction of sp3‑hybridized carbons (Fsp3) relative to the non‑methylated parent scaffold. For the 2‑aminomethyl‑6,6‑dimethyl analog (C9H16ClN3O, MW 217.7), the calculated Fsp3 is 0.67, in contrast to the 6‑H congener ({5H,6H,7H‑pyrazolo[3,2‑b][1,3]oxazin‑2‑yl}methanamine dihydrochloride, C7H13Cl2N3O, MW 226.11) where Fsp3 is 0.43 [1]. Higher Fsp3 values are associated with improved aqueous solubility and reduced promiscuous target binding in screening campaigns [2].
| Evidence Dimension | Fraction of sp3‑hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.67 (C9H16ClN3O, MW 217.7) |
| Comparator Or Baseline | 6‑H analog (C7H13Cl2N3O, MW 226.11): Fsp3 = 0.43 |
| Quantified Difference | ΔFsp3 = +0.24 (56% relative increase) |
| Conditions | Calculated from molecular formula using the standard Fsp3 definition; typical threshold for ‘good’ Fsp3 in drug‑like space is ≥0.42 |
Why This Matters
A higher Fsp3 value positions the dimethylated scaffold as a more three‑dimensional, lead‑like building block for fragment‑based drug discovery, potentially reducing attrition due to off‑target effects.
- [1] American Elements. {5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride. Product Information. View Source
- [2] Lovering, F., Bikker, J. & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
